molecular formula C24H25NO4 B11501053 3-(3,4-diethoxybenzyl)-6-phenyl-6,7-dihydro-1,2-benzoxazol-4(5H)-one

3-(3,4-diethoxybenzyl)-6-phenyl-6,7-dihydro-1,2-benzoxazol-4(5H)-one

Cat. No.: B11501053
M. Wt: 391.5 g/mol
InChI Key: WOSVJAOYFNSRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-DIETHOXYPHENYL)METHYL]-6-PHENYL-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE is a synthetic organic compound that belongs to the class of benzoxazoles. This compound is characterized by its complex structure, which includes a benzoxazole ring fused with a tetrahydrobenzene ring, and substituted with phenyl and diethoxyphenyl groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,4-DIETHOXYPHENYL)METHYL]-6-PHENYL-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Substitution Reactions:

    Hydrogenation: The tetrahydrobenzene ring can be formed by hydrogenation of the corresponding benzene ring using a suitable catalyst like palladium on carbon under hydrogen gas.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation units, and automated purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and diethoxyphenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further saturate the benzoxazole ring or reduce any nitro groups if present.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products:

    Oxidized Derivatives: Quinones, phenols.

    Reduced Derivatives: Saturated benzoxazole rings, amines.

    Substituted Derivatives: Various functionalized benzoxazoles.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Exhibits antimicrobial properties against various bacterial and fungal strains.

Medicine:

    Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry:

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(3,4-DIETHOXYPHENYL)METHYL]-6-PHENYL-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar structural features but different functional groups.

    1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline: Another compound with a similar diethoxyphenyl group but different core structure.

Uniqueness: 3-[(3,4-DIETHOXYPHENYL)METHYL]-6-PHENYL-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE is unique due to its specific combination of a benzoxazole ring with phenyl and diethoxyphenyl substitutions, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

3-[(3,4-diethoxyphenyl)methyl]-6-phenyl-6,7-dihydro-5H-1,2-benzoxazol-4-one

InChI

InChI=1S/C24H25NO4/c1-3-27-21-11-10-16(13-22(21)28-4-2)12-19-24-20(26)14-18(15-23(24)29-25-19)17-8-6-5-7-9-17/h5-11,13,18H,3-4,12,14-15H2,1-2H3

InChI Key

WOSVJAOYFNSRTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NOC3=C2C(=O)CC(C3)C4=CC=CC=C4)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.